molecular formula C14H22N2O2 B8622529 Tert-butyl 5-tert-butylpyridin-2-ylcarbamate

Tert-butyl 5-tert-butylpyridin-2-ylcarbamate

Cat. No.: B8622529
M. Wt: 250.34 g/mol
InChI Key: AFLVTIOPCQCERY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 5-tert-butylpyridin-2-ylcarbamate is a useful research compound. Its molecular formula is C14H22N2O2 and its molecular weight is 250.34 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

tert-butyl N-(5-tert-butylpyridin-2-yl)carbamate

InChI

InChI=1S/C14H22N2O2/c1-13(2,3)10-7-8-11(15-9-10)16-12(17)18-14(4,5)6/h7-9H,1-6H3,(H,15,16,17)

InChI Key

AFLVTIOPCQCERY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=C(C=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of anhydrous CuCN (2.7 g, 30.4 mmol) in 100 mL of THF was added a solution of tert-butylmagnesium chloride (30.4 mL, 60.2 mmol, 2M solution in THF) under N2 at −78° C. After 20 minutes, tert-butyl 5-bromopyridin-2-ylcarbamate (2.1 g, 7.6 mmol, Aldrich) was added. The reaction mixture was stirred for 2 hours at −78° C. and then at room temperature for 12 hours. The mixture was quenched with saturated aqueous NH4OH and basified to pH 7 with 20% aqueous NaOH. The solid was filtered through a pad of Celite. The filtrate was extracted with ether and washed with water. The organic extract was dried over MgSO4 and concentrated. Purification by column chromatography (SiO2: 0-15% hexanes/ethyl acetate gradient) afforded 0.4 g of the title compound. MS (ESI+) m/z 251 (M+H)+.
Name
CuCN
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
tert-butylmagnesium chloride
Quantity
30.4 mL
Type
reactant
Reaction Step Two
Quantity
2.1 g
Type
reactant
Reaction Step Three

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